1-Cyclopentylpiperazine

Description

Properties

IUPAC Name |

1-cyclopentylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-2-4-9(3-1)11-7-5-10-6-8-11/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMCQBPJKPMOKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355565 | |

| Record name | 1-cyclopentylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21043-40-3 | |

| Record name | 1-cyclopentylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopentylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Cyclopentylpiperazine chemical properties and structure

An In-depth Technical Guide to 1-Cyclopentylpiperazine: Chemical Properties and Structure

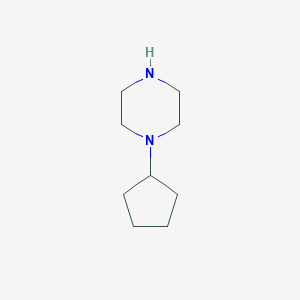

For researchers, scientists, and drug development professionals, 1-Cyclopentylpiperazine is a significant heterocyclic amine used as a key building block in the synthesis of various pharmaceutical compounds. Its unique structure, combining a cyclopentyl group with a piperazine (B1678402) ring, imparts specific physicochemical properties that make it a versatile intermediate in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications.

Chemical Structure and Identification

1-Cyclopentylpiperazine is structurally defined by a piperazine ring substituted at one of the nitrogen atoms with a cyclopentyl group.

-

IUPAC Name: 1-cyclopentylpiperazine[1]

Physicochemical Properties

The physicochemical properties of 1-Cyclopentylpiperazine are crucial for its handling, reaction optimization, and application in synthesis. The data, compiled from various sources, is summarized below. Note that some variation exists in reported values, which may be attributed to different experimental conditions and purity levels.

| Property | Value | Source(s) |

| Molecular Weight | 154.25 g/mol | [1][2] |

| Appearance | White crystalline solid to colorless or light yellow liquid/powder.[2] | [2] |

| Melting Point | 25 °C to 98 °C (wide range reported) | [2] |

| Boiling Point | 233.3 °C @ 760 mmHg118-120 °C @ 13 mmHg105 °C @ 11 mmHg | [4][8] |

| Density (Predicted) | 0.989 ± 0.06 g/cm³ | [2][9] |

| Flash Point | 95.7 °C | [2][4] |

| pKa (Predicted) | 9.28 ± 0.10 | [2][7] |

| Refractive Index | 1.500 - 1.504 | [2] |

| Solubility | Slightly soluble in water.[2][10] Soluble in organic solvents like ethers, alcohols, ketones, DMSO, and methanol.[2] | [2][10] |

Experimental Protocols: Synthesis

The primary industrial synthesis of 1-Cyclopentylpiperazine involves the reductive amination of cyclopentanone (B42830) with piperazine.

Protocol: Catalytic Hydrogen Reduction

This method provides an efficient route using readily available starting materials.[8]

Materials:

-

Anhydrous piperazine

-

Cyclopentanone

-

Toluene (solvent)

-

Raney-nickel or Palladium (Pd) catalyst

-

Hydrogen gas

-

High-pressure autoclave with magnetic stirring

Procedure:

-

Charging the Reactor: In a high-pressure autoclave, charge anhydrous piperazine, cyclopentanone (in a molar ratio of 1:0.5 to 1:1.5 with piperazine), toluene, and the hydrogenation catalyst (e.g., 2-50 wt% Raney-nickel based on piperazine).[8]

-

Reaction Conditions: Seal the autoclave and introduce hydrogen gas to a pressure of 5-50 atm.[8]

-

Heating and Agitation: Heat the mixture to 50-130 °C while stirring. Maintain the reaction for 30 minutes to 6 hours, adding hydrogen as it is consumed to maintain pressure.[8]

-

Reaction Completion and Work-up: The reaction is complete when hydrogen consumption ceases. Cool the reactor to room temperature and vent the excess hydrogen.

-

Purification: Filter the reaction mixture to remove the catalyst. The resulting filtrate is then subjected to distillation under reduced pressure to isolate 1-Cyclopentylpiperazine. A boiling point of 118-120 °C at 13 mmHg has been reported for the purified product.[8]

Caption: Experimental workflow for the synthesis of 1-Cyclopentylpiperazine.

Role in Drug Development

1-Cyclopentylpiperazine is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial scaffold or intermediate. Its structural motif is found in compounds targeting various biological systems.

-

H3 Receptor Antagonists: The molecule is used to synthesize novel quinolines that act as histamine (B1213489) H3 receptor antagonists, a class of drugs investigated for treating neurological disorders.[6][11]

-

Estrogen Receptor Modulators: It is also a precursor for developing selective estrogen receptor modulators (SERMs), which have applications in hormone-dependent therapies.[6][11]

-

Antibacterial Agents: Derivatives have shown potent antibacterial activity. For example, 3-(4-cyclopentyl-l-piperazinyl)iminomethylrifamycin SV is effective against Mycobacterium tuberculosis.[12]

The following diagram illustrates the role of 1-Cyclopentylpiperazine as a foundational element in the drug discovery pipeline.

Caption: Logical workflow of 1-Cyclopentylpiperazine in drug development.

Safety and Handling

1-Cyclopentylpiperazine is classified as an irritant and may be harmful if swallowed or inhaled.[1][2]

-

Hazard Codes: Xi, Xn (Irritant, Harmful).[9]

-

GHS Hazard Statements:

-

Precautionary Measures: Use in a well-ventilated area.[13] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[2][14] Avoid contact with skin and eyes and prevent inhalation of dust or vapors.[2][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, under an inert atmosphere if possible.[2][5]

References

- 1. 1-Cyclopentylpiperazine | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. Cyclopentylpiperazine | 21043-40-3 [chemnet.com]

- 5. 21043-40-3|1-Cyclopentylpiperazine|BLD Pharm [bldpharm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Page loading... [guidechem.com]

- 8. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]

- 9. 1-Cyclopentylpiperazine | 21043-40-3 [amp.chemicalbook.com]

- 10. parchem.com [parchem.com]

- 11. 1-Cyclopentylpiperazine | 21043-40-3 [chemicalbook.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

1-Cyclopentylpiperazine CAS number 21043-40-3

An In-depth Technical Guide to 1-Cyclopentylpiperazine (CAS: 21043-40-3)

This technical guide provides a comprehensive overview of 1-Cyclopentylpiperazine, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. This document details the compound's physicochemical properties, synthesis protocols, applications, and safety information.

Physicochemical Properties

1-Cyclopentylpiperazine is an organic compound featuring a piperazine (B1678402) ring substituted with a cyclopentyl group.[1][2] Its physical state can vary from a colorless to light yellow liquid to a white or pale yellow solid, depending on purity and ambient temperature.[1][2][3]

Table 1: Physicochemical Data for 1-Cyclopentylpiperazine

| Property | Value | Source(s) |

| CAS Number | 21043-40-3 | [1][3] |

| Molecular Formula | C₉H₁₈N₂ | [1][3] |

| Molecular Weight | 154.25 - 154.26 g/mol | [1][3][4] |

| Appearance | Clear, colorless to light yellow liquid; may also appear as a white or pale yellow solid/lump. | [1][3] |

| Melting Point | 25 °C / 94-98 °C (Note: Significant variation reported) | [1] |

| Boiling Point | 105 °C / 11 mmHg; 118-120 °C / 13 mmHg | [5] |

| Density (Predicted) | 0.989 ± 0.06 g/cm³ | [1] |

| Flash Point | 95.7 °C | [1] |

| pKa (Predicted) | 9.28 ± 0.10 | [1] |

| Refractive Index | 1.5000 to 1.5040 | [1] |

| Solubility | Slightly soluble in water; Soluble in organic solvents (e.g., ethers, alcohols, ketones). | [1] |

Synthesis and Experimental Protocols

1-Cyclopentylpiperazine is valuable as a pharmaceutical intermediate and can be synthesized efficiently from readily available materials.[5] A common industrial method involves the catalytic hydrogen reduction of piperazine and cyclopentanone (B42830).[5]

Experimental Protocol: Reductive Amination Synthesis

A prevalent method for synthesizing 1-Cyclopentylpiperazine is through the reductive amination of cyclopentanone with piperazine.[5]

Objective: To synthesize 1-Cyclopentylpiperazine in high yield from piperazine and cyclopentanone.[5]

Materials:

-

Piperazine

-

Cyclopentanone

-

Hydrogenation Catalyst (e.g., Raney-Nickel or Palladium on carbon)[5]

-

Solvent (optional, e.g., Toluene)[5]

-

Pressurized Hydrogenation Reactor (Autoclave)

Methodology:

-

Charging the Reactor: A pressurized reactor is charged with piperazine, cyclopentanone (in a molar ratio of 1:0.5 to 1:1.5), the chosen hydrogenation catalyst (e.g., 2-50 wt% Raney-Nickel based on piperazine), and an optional solvent like toluene.[5]

-

Reaction Conditions: The reactor is sealed and pressurized with hydrogen gas to a pressure of 5-50 atm.[5] The mixture is heated to a temperature between 50-130 °C.[5]

-

Reaction Monitoring: The reaction is allowed to proceed for 30 minutes to 6 hours.[5] Hydrogen consumption is monitored, and additional hydrogen is supplied as needed to maintain pressure. The reaction is considered complete when hydrogen consumption ceases.[5]

-

Work-up and Purification: After cooling and depressurizing the reactor, the reaction mixture is filtered to remove the catalyst.[5] The resulting filtrate is then subjected to distillation under reduced pressure to isolate the pure 1-Cyclopentylpiperazine product.[5] A yield of approximately 70% or higher can be achieved with this method.[5]

Caption: Synthesis workflow for 1-Cyclopentylpiperazine.

Applications in Research and Drug Development

1-Cyclopentylpiperazine is a key building block in medicinal chemistry, primarily serving as an intermediate in the synthesis of diverse pharmaceutical agents.[3][5][6] Its structure is incorporated into molecules targeting a range of biological systems.

-

Neurological Disorders: The compound is extensively used in the development of medications targeting the central nervous system.[3] It is a precursor for selective serotonin (B10506) receptor modulators, which are investigated for treating conditions like anxiety and depression.[3] Its derivatives have also been studied for their interaction with dopamine (B1211576) receptors.[2]

-

H3 Receptor Antagonists: It is used to synthesize quinoline (B57606) derivatives that act as histamine (B1213489) H3 receptor antagonists, a class of drugs with potential applications in treating neurological and cognitive disorders.[7]

-

Estrogen Receptor Modulators: The scaffold has been employed in the preparation of novel estrogen receptor modulators.[7]

-

Antibacterial Agents: A notable application is in the synthesis of rifamycin (B1679328) derivatives, such as 3-(4-cyclopentyl-l-piperazinyl)iminomethylrifamycin SV, which has demonstrated potent antibacterial activity against Mycobacterium tuberculosis.[8]

-

Other Uses: Beyond pharmaceuticals, it finds application in the synthesis of agrochemicals and as a reference standard in analytical chemistry.[1][3]

Caption: Applications of 1-Cyclopentylpiperazine in synthesis.

Safety and Handling

While a full toxicological profile has not been thoroughly investigated, available data indicates that 1-Cyclopentylpiperazine should be handled with care, following standard laboratory safety protocols.[1][9] It is classified as an irritant and may be harmful upon exposure.[1][4]

Table 2: GHS Hazard Information for 1-Cyclopentylpiperazine

| Hazard Statement | Code | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [10] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [4] |

| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | [4] |

| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [4] |

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[1][10]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors or dust.[10]

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If inhaled, move the person to fresh air.[10] If skin contact occurs, wash off with soap and plenty of water.[9] If swallowed, rinse mouth with water and consult a physician.[9]

References

- 1. chembk.com [chembk.com]

- 2. CAS 21043-40-3: Cyclopentylpiperazine | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 1-Cyclopentylpiperazine | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]

- 6. guidechem.com [guidechem.com]

- 7. 1-Cyclopentylpiperazine | 21043-40-3 [chemicalbook.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. capotchem.com [capotchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1-Cyclopentylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-cyclopentylpiperazine, a key intermediate in the development of various pharmaceuticals. This document details the primary synthetic routes, provides in-depth experimental protocols, and presents quantitative data to facilitate comparison and replication. Furthermore, it visualizes key synthetic workflows and relevant biological signaling pathways to provide a multi-faceted understanding for researchers and drug development professionals.

Introduction

1-Cyclopentylpiperazine is a versatile heterocyclic building block widely employed in medicinal chemistry. Its structure is a core component of molecules targeting a range of biological receptors, making it a valuable intermediate in the synthesis of novel therapeutics. Notably, it serves as a precursor for the development of antagonists for the histamine (B1213489) H3 receptor and modulators of the estrogen receptor, highlighting its significance in targeting neurological and hormonal pathways. This guide will focus on the practical synthesis of this important intermediate.

Synthetic Routes

The synthesis of 1-cyclopentylpiperazine can be primarily achieved through two main strategies: reductive amination and direct N-alkylation.

Reductive Amination of Piperazine (B1678402) and Cyclopentanone (B42830)

The most common and industrially scalable method for synthesizing 1-cyclopentylpiperazine is the reductive amination of piperazine with cyclopentanone. This one-pot reaction involves the formation of an enamine intermediate, which is then reduced to the final product. The reaction is typically carried out under a hydrogen atmosphere in the presence of a metal catalyst.

N-Alkylation of Piperazine

An alternative approach is the direct N-alkylation of piperazine with a cyclopentyl halide, such as cyclopentyl bromide. This method involves the nucleophilic substitution of the halide by one of the secondary amines of the piperazine ring. Careful control of reaction conditions is necessary to favor mono-alkylation and minimize the formation of the di-substituted byproduct, 1,4-dicyclopentylpiperazine.

Data Presentation

The following table summarizes the quantitative data from key experiments for the synthesis of 1-cyclopentylpiperazine, allowing for a clear comparison of the different synthetic methodologies.

| Synthesis Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) | Purity (%) | Byproducts | Reference |

| Reductive Amination | Piperazine, Cyclopentanone | Raney Nickel | Toluene | 120 | 40 | 4 | 69.4 | 99 | 1,4-dicyclopentylpiperazine | [1] |

| Reductive Amination | Anhydrous Piperazine, Cyclopentanone | 5% Palladium on Carbon | Toluene | 70 | 20 | Not Specified | 88.7 | 99.9 | 1,4-dicyclopentylpiperazine (4.0%) | [1] |

Experimental Protocols

Reductive Amination using Raney Nickel

Procedure:

-

To a suitable autoclave, charge 172 g of piperazine, 126 g of cyclopentanone, 172 g of toluene, and 17 g of Raney nickel catalyst.[1]

-

Seal the autoclave and purge with nitrogen, followed by hydrogen.

-

Pressurize the autoclave with hydrogen to 40 atm.[1]

-

Heat the reaction mixture to 120°C with stirring.[1]

-

Maintain the temperature and pressure for 4 hours. Hydrogen may be added as needed to maintain the pressure.[1]

-

After the reaction is complete (indicated by the cessation of hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Raney nickel catalyst.

-

The filtrate is then subjected to distillation to isolate the 1-cyclopentylpiperazine. The product has a boiling point of 118-120°C.[1]

Reductive Amination using Palladium on Carbon

Procedure:

-

In a 3000 ml magnetically stirred autoclave, add 518 g of anhydrous piperazine, 504 g of cyclopentanone, and 10 g of 5% palladium-carbon catalyst in toluene.[1]

-

Introduce hydrogen into the autoclave and pressurize to 20 atm.[1]

-

Heat the reaction mixture to 70°C.[1]

-

After the reaction is complete, cool the autoclave and filter to remove the catalyst.

-

The resulting solution is distilled to yield 1-cyclopentylpiperazine.[1]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-cyclopentylpiperazine via reductive amination.

Signaling Pathways

1-Cyclopentylpiperazine is a key intermediate in the synthesis of drugs targeting the Histamine H3 Receptor. The diagram below illustrates the signaling pathway associated with this receptor.

Conclusion

This technical guide provides a detailed and practical overview of the synthesis of 1-cyclopentylpiperazine, a crucial intermediate in pharmaceutical development. The reductive amination of piperazine and cyclopentanone stands out as a high-yield and efficient method. The provided experimental protocols and comparative data offer a solid foundation for researchers to replicate and optimize these synthetic procedures. The visualization of the synthetic workflow and the relevant Histamine H3 receptor signaling pathway further enriches the understanding of the synthesis and application of this important molecule. This comprehensive guide is intended to be a valuable resource for scientists and professionals in the field of drug discovery and development.

References

In-Depth Technical Guide to 1-Cyclopentylpiperazine: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentylpiperazine is a pivotal chemical intermediate with significant applications in the pharmaceutical industry. Its unique structural combination of a piperazine (B1678402) ring and a cyclopentyl group makes it a valuable scaffold for the synthesis of a variety of therapeutic agents. This technical guide provides a comprehensive overview of 1-Cyclopentylpiperazine, including its chemical and physical properties, detailed synthesis protocols, and its role in the development of novel drugs, particularly as an antagonist for the histamine (B1213489) H3 receptor and as a modulator of the estrogen receptor. This document also elucidates a key signaling pathway influenced by a derivative of this compound, offering insights into its mechanism of action at the cellular level.

Core Molecular Information

1-Cyclopentylpiperazine is a cyclic amine that serves as a versatile building block in organic synthesis.

Molecular Formula: C₉H₁₈N₂[1][2]

Molecular Weight: 154.25 g/mol [1][3]

Physicochemical Properties

A summary of the key physicochemical properties of 1-Cyclopentylpiperazine is presented in Table 1. This data is essential for its handling, formulation, and integration into synthetic workflows.

| Property | Value | Reference |

| IUPAC Name | 1-cyclopentylpiperazine | [1] |

| CAS Number | 21043-40-3 | [1] |

| Appearance | Clear, colorless to yellow liquid or white crystalline solid | [4][5] |

| Boiling Point | 48 °C | [2] |

| Flash Point | 95.7 °C | [6] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Solubility | Soluble in some organic solvents (ethers, alcohols, ketones), slightly soluble in water. | [5] |

Synthesis of 1-Cyclopentylpiperazine

The synthesis of 1-Cyclopentylpiperazine can be efficiently achieved through the catalytic hydrogen reduction of piperazine and cyclopentanone (B42830). This method is advantageous due to the ready availability of the starting materials and the high yield of the final product.

Experimental Protocol: Catalytic Hydrogen Reduction

This protocol is based on the methodology described in patent JPS61158973A.[7]

Materials:

-

Piperazine

-

Cyclopentanone

-

Raney-nickel or Palladium (Pd) catalyst

-

Toluene (B28343) (or other suitable solvent)

-

Hydrogen gas

-

Autoclave or a high-pressure reactor

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Reactant Preparation: In a high-pressure reactor, charge piperazine and cyclopentanone in a molar ratio of 1:0.5-1.5.[7]

-

Catalyst and Solvent Addition: Add a hydrogenation catalyst, such as Raney-nickel (2-50 wt% based on piperazine) or a Palladium catalyst (0.1-20 wt% based on piperazine). The reaction can be carried out with or without a solvent. If a solvent is used, toluene is a suitable option.[7]

-

Hydrogenation: Seal the reactor and introduce hydrogen gas to a pressure of 5-50 atm.[7]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-130 °C and maintain for 30 minutes to 6 hours with stirring.[7]

-

Monitoring and Completion: Monitor the reaction progress by observing the cessation of hydrogen consumption.

-

Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

-

Purification: Purify the resulting liquid by distillation to obtain 1-Cyclopentylpiperazine.

Synthesis Workflow

Caption: Workflow for the synthesis of 1-Cyclopentylpiperazine.

Applications in Drug Development

1-Cyclopentylpiperazine is a key structural motif in a range of biologically active compounds, demonstrating its versatility in medicinal chemistry.

Histamine H3 Receptor Antagonists

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[8] Antagonists of the H3R have shown therapeutic potential for treating neurological disorders such as narcolepsy and Alzheimer's disease by promoting wakefulness and enhancing cognitive function.[8] The piperazine moiety is a well-established scaffold for H3R ligands, and the incorporation of a cyclopentyl group can fine-tune the pharmacological properties of these antagonists.[9]

Selective Estrogen Receptor Modulators (SERMs)

Selective Estrogen Receptor Modulators (SERMs) are compounds that exhibit tissue-specific agonist or antagonist activity at estrogen receptors (ERs).[10] They are crucial in the treatment of hormone-responsive cancers and osteoporosis.[10] The piperazine scaffold is utilized in the design of novel SERMs, and the cyclopentyl group can contribute to the overall shape and lipophilicity of the molecule, influencing its interaction with the estrogen receptor.

Mechanism of Action: A Case Study in Cancer Therapeutics

Recent research has highlighted the potent anticancer activity of purine (B94841) nucleobase analogs containing a 9-cyclopentyl moiety and a substituted piperazine. These compounds have been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting the c-Src signaling pathway.

The c-Src Signaling Pathway in Cancer

The proto-oncogene c-Src is a tyrosine kinase that plays a critical role in signal transduction pathways that control cancer cell growth and proliferation.[11] Overactivation of c-Src is a common feature in various human tumors.[11] Its activation triggers a cascade of events, including the phosphorylation of retinoblastoma protein (Rb), which leads to the release of the transcription factor E2F and subsequent cell cycle progression into the S-phase.[11]

Inhibition by a 1-Cyclopentylpiperazine Derivative

A newly synthesized 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl purine analog has demonstrated the ability to decrease the levels of phosphorylated Src (phosho-Src), phosphorylated Rb (phospho-Rb), cyclin E, and cyclin-dependent kinase 2 (cdk2) in liver cancer cells. This inhibition of the c-Src signaling pathway ultimately leads to the induction of apoptosis in these cancer cells.[11]

Caption: Inhibition of the c-Src signaling pathway by a cyclopentylpiperazine derivative.

Analytical Data

Comprehensive analytical data is crucial for the quality control and characterization of 1-Cyclopentylpiperazine.

| Analytical Technique | Data Summary |

| ¹H NMR | Spectral data for derivatives of 1-Cyclopentylpiperazine are available and can be used for structural elucidation. For example, the ¹H NMR spectrum of tert-butyl 4-cyclopentylpiperazine-1-carboxylate in CDCl₃ shows characteristic signals for the cyclopentyl and piperazine protons.[12] |

| Mass Spectrometry | The exact mass of 1-Cyclopentylpiperazine is 154.147003.[2] Mass spectrometry data for derivatives is also available, which is essential for confirming molecular weight and fragmentation patterns. |

| Purity Analysis (GC) | Gas chromatography is a suitable method for determining the purity of 1-Cyclopentylpiperazine, with commercial standards often exceeding 98.0%.[13] |

Conclusion

1-Cyclopentylpiperazine is a molecule of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile chemical nature have established it as a valuable intermediate in the creation of complex pharmaceutical agents. The demonstrated role of its derivatives in modulating key biological targets, such as the histamine H3 receptor and the c-Src signaling pathway, underscores its importance in the ongoing quest for novel therapeutics for a range of diseases, from neurological disorders to cancer. This guide provides a foundational understanding of 1-Cyclopentylpiperazine, intended to support further research and development efforts in this promising area of medicinal chemistry.

References

- 1. 1-Cyclopentylpiperazine | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. scbt.com [scbt.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. Cyclopentylpiperazine | 21043-40-3 [chemnet.com]

- 7. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]

- 8. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 9. Histamine H3 Receptor Ligands in the Group of (Homo)piperazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Selective estrogen receptor modulators: a look ahead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1-Cyclopentylpiperazine | 21043-40-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

N-Cyclopentylpiperazine: A Core Scaffold in the Development of Novel Anticancer Agents

For Immediate Release

This technical guide provides an in-depth overview of the biological activity of N-cyclopentylpiperazine, a heterocyclic amine that has emerged as a crucial scaffold in the synthesis of potent anticancer agents. While N-cyclopentylpiperazine itself is primarily utilized as a chemical intermediate, its incorporation into more complex molecules has led to the discovery of derivatives with significant cytotoxic effects against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel piperazine-based compounds.

Executive Summary

N-Cyclopentylpiperazine serves as a key building block in the development of a novel class of purine (B94841) nucleobase analogs. These derivatives have demonstrated potent in vitro anticancer activity against a panel of human cancer cell lines, including hepatocellular carcinoma, colon carcinoma, and breast cancer. The mechanism of action for the most promising compounds involves the inhibition of Src kinase, a non-receptor tyrosine kinase implicated in cancer cell proliferation and survival, leading to the induction of apoptosis. This guide summarizes the available quantitative data on the cytotoxic activity of these derivatives, details the experimental protocols for their synthesis and biological evaluation, and provides visual representations of the synthetic workflow and the proposed signaling pathway.

Anticancer Activity of N-Cyclopentylpiperazine Derivatives

The primary biological significance of N-cyclopentylpiperazine lies in its role as a structural motif in a series of 6-substituted piperazine/phenyl-9-cyclopentyl-containing purine nucleobase analogs. These compounds have been systematically evaluated for their cytotoxic effects.

Quantitative Cytotoxicity Data

The in vitro anticancer activity of N-cyclopentylpiperazine-containing purine analogs was assessed against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in the tables below.

Table 1: In Vitro Cytotoxicity of 6-(4-substituted phenyl sulfonyl piperazine)-9-cyclopentyl Purine Analogs

| Compound | Huh7 (Liver) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MCF7 (Breast) IC50 (µM) |

| 11 | > 40 | > 40 | > 40 |

| 12 | > 40 | > 40 | > 40 |

| 13 | > 40 | > 40 | > 40 |

| 14 | > 40 | > 40 | > 40 |

| 15 | 8.5 | 9.2 | 11.3 |

| 17 | 7.1 | 8.5 | 9.8 |

| 18 | 6.5 | 7.9 | 8.4 |

Table 2: In Vitro Cytotoxicity of 6-(4-substituted phenyl piperazine)-9-cyclopentyl Purine Analogs

| Compound | Huh7 (Liver) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MCF7 (Breast) IC50 (µM) |

| 19 | 4.8 | 5.6 | 6.2 |

| 20 | 9.2 | 10.5 | 12.1 |

| 21 | > 40 | > 40 | > 40 |

| 22 | 6.3 | 7.1 | 8.9 |

| 23 | 5.1 | 6.8 | 7.5 |

| 24 | 4.5 | 5.2 | 5.9 |

Table 3: In Vitro Cytotoxicity of 6-(4-substituted phenyl)-9-cyclopentyl Purine Analogs

| Compound | Huh7 (Liver) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MCF7 (Breast) IC50 (µM) |

| 49 | 8.9 | 11.2 | 13.5 |

| 56 | 7.8 | 9.1 | 10.4 |

Experimental Protocols

Synthesis of N-Cyclopentylpiperazine Containing Purine Analogs

The synthesis of the evaluated compounds involves a multi-step process. A generalized workflow is depicted below. The initial step involves the reaction of 6-chloropurine (B14466) with cyclopentyl bromide to yield 6-chloro-9-cyclopentylpurine. Subsequently, this intermediate is reacted with various substituted piperazines or phenyl boronic acids to generate the final products.

Caption: Synthetic workflow for N-cyclopentylpiperazine purine analogs.

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic activity of the synthesized compounds was determined using the Sulforhodamine B (SRB) colorimetric assay.[1]

-

Cell Plating: Human cancer cell lines (Huh7, HCT116, and MCF7) were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells were treated with increasing concentrations of the test compounds (ranging from 2.5 µM to 40 µM) for 72 hours.

-

Cell Fixation: After the incubation period, the cells were fixed with 10% trichloroacetic acid (TCA).

-

Staining: The fixed cells were stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid.

-

Washing: Unbound dye was removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance was read at 510 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated from the dose-response curves.

Mechanism of Action: Src Kinase Inhibition

The potent anticancer activity of the N-cyclopentylpiperazine-containing purine analogs is attributed to their ability to inhibit the activity of Src kinase. Src is a proto-oncogenic tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration. Its aberrant activation is a common feature in many human cancers.

Proposed Signaling Pathway

The inhibition of Src kinase by these compounds disrupts downstream signaling pathways that are critical for cancer cell survival, ultimately leading to apoptosis (programmed cell death).

Caption: Proposed signaling pathway of N-cyclopentylpiperazine analogs.

Conclusion

N-cyclopentylpiperazine has proven to be a valuable scaffold for the development of novel anticancer agents. The purine-based derivatives incorporating this moiety exhibit potent cytotoxic activity against a range of cancer cell lines, with a mechanism of action involving the inhibition of the critical oncoprotein, Src kinase. Further investigation and optimization of these compounds may lead to the development of new and effective cancer therapeutics. While the intrinsic biological activity of N-cyclopentylpiperazine remains to be fully elucidated, its role as a key structural component in these active molecules is firmly established.

References

1-Cyclopentylpiperazine: A Heterocyclic Keystone for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Cyclopentylpiperazine, a disubstituted piperazine (B1678402) featuring a cyclopentyl moiety, has emerged as a valuable heterocyclic building block in medicinal chemistry. Its unique structural characteristics impart favorable physicochemical properties to parent molecules, rendering it a privileged scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of 1-cyclopentylpiperazine, encompassing its synthesis, chemical properties, and critical role in the development of targeted therapies. Particular focus is given to its application in the synthesis of Histamine (B1213489) H3 (H₃) receptor antagonists and Selective Estrogen Receptor Modulators (SERMs). Detailed experimental protocols, quantitative biological data, and diagrammatic representations of relevant signaling pathways are presented to serve as a practical resource for researchers in the field of drug discovery and development.

Introduction

The piperazine ring is a ubiquitous structural motif in a vast number of biologically active compounds, prized for its ability to introduce basicity, improve solubility, and provide a rigid scaffold for predictable substituent orientation.[1] The introduction of a cyclopentyl group at the N1 position of the piperazine ring yields 1-cyclopentylpiperazine, a versatile intermediate that has been instrumental in the development of potent and selective ligands for various biological targets. The lipophilic nature of the cyclopentyl group can enhance membrane permeability and bioavailability of drug candidates.[2] This guide will delve into the synthesis, properties, and applications of this important heterocyclic building block.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of 1-cyclopentylpiperazine is essential for its effective use in synthesis and drug design.

Table 1: Physicochemical Properties of 1-Cyclopentylpiperazine

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₈N₂ | [3] |

| Molecular Weight | 154.25 g/mol | [3] |

| CAS Number | 21043-40-3 | [3] |

| Appearance | Colorless to light yellow liquid or solid | - |

| Boiling Point | 118-120 °C | [4] |

| Melting Point | ~25 °C | - |

| Purity (GC) | >98.0% | - |

Table 2: Spectroscopic Data for 1-Cyclopentylpiperazine and its Derivatives

| Compound | 1H NMR (Solvent) | 13C NMR (Solvent) | Reference(s) |

| 1-Cyclopentylpiperazine | Data not explicitly available in a citable format. Expected signals: multiplet for cyclopentyl protons, multiplets for piperazine ring protons. | Data not explicitly available in a citable format. Expected signals: peaks for cyclopentyl carbons and piperazine carbons. | - |

| 1-Cyclopentyl-4-(phenylacetyl)piperazin-1-ium | (DMSO-d6, 300.135 MHz) δ: 1.0-1.9 (m, 8H, cyclopentyl), 2.5-3.8 (m, 9H, piperazine-CH₂ and CH), 7.2-7.4 (m, 5H, Ar-H) | Data not available in provided search results. | [5] |

| 1-(3-Cyclopentyl-1-oxopropyl)-4-(propylsulfonyl)piperazine | (DMSO-d6, 500.134 MHz) δ: 0.9-1.8 (m, 13H, cyclopentyl & propyl), 2.2-3.6 (m, 10H, piperazine-CH₂ and CH₂-CO) | Data not available in provided search results. | [6] |

Synthesis of 1-Cyclopentylpiperazine

The most common and industrially scalable method for the synthesis of 1-cyclopentylpiperazine is through the reductive amination of cyclopentanone (B42830) with piperazine.

General Workflow for Synthesis

The synthesis of 1-cyclopentylpiperazine can be represented by the following workflow:

Caption: Reductive amination of piperazine and cyclopentanone.

Detailed Experimental Protocol: Reductive Amination

The following protocol is adapted from a patented industrial synthesis method.[4]

Materials:

-

Piperazine

-

Cyclopentanone

-

Raney Nickel or Palladium catalyst

-

Toluene (or other suitable solvent)

-

Hydrogen gas

-

Pressure reactor

Procedure:

-

In a pressure vessel, charge piperazine and cyclopentanone in a molar ratio of 1:0.5 to 1:1.5.[4] Toluene can be used as a solvent.

-

Add the hydrogenation catalyst (e.g., 2-50 wt% Raney Nickel or 0.1-20 wt% Palladium on carbon, based on the weight of piperazine).[4]

-

Seal the reactor and purge with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen to 5-50 atm.[4]

-

Heat the reaction mixture to 50-130 °C with vigorous stirring.[4]

-

Maintain the reaction for 30 minutes to 6 hours, monitoring hydrogen uptake.[4]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The filtrate is then purified by distillation to yield 1-cyclopentylpiperazine (boiling point: 118-120 °C).[4] A yield of approximately 69.4% with 99% purity has been reported.[4]

Applications in Drug Discovery

1-Cyclopentylpiperazine serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules. Two prominent examples are its use in the development of Histamine H₃ receptor antagonists and Selective Estrogen Receptor Modulators (SERMs).

Histamine H₃ Receptor Antagonists

The Histamine H₃ receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system.[7] H₃ receptor antagonists are being investigated for the treatment of various neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD).

Caption: Simplified Histamine H₃ receptor signaling cascade.

A general approach to synthesizing H₃ receptor antagonists involves the N-alkylation of 1-cyclopentylpiperazine with a suitable electrophile containing another key pharmacophoric element.

General Protocol for N-Alkylation:

-

Dissolve 1-cyclopentylpiperazine in an appropriate aprotic solvent (e.g., acetonitrile, DMF).

-

Add a non-nucleophilic base, such as potassium carbonate or triethylamine.

-

Add the desired alkylating agent (e.g., an alkyl halide or tosylate) dropwise at room temperature or with gentle heating.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Work-up typically involves filtering the base, removing the solvent under reduced pressure, and purifying the product by column chromatography or crystallization.

Table 3: Biological Activity of Representative Piperazine-based H₃ Receptor Antagonists

| Compound | Target | Assay | Activity (Ki or IC₅₀) | Reference(s) |

| Compound 4 (piperazine derivative) | hH₃R | Radioligand Binding | Ki = 3.17 nM | [8] |

| Pitolisant (piperidine analog for comparison) | hH₃R | Radioligand Binding | Ki = 0.5 nM | [8] |

| Various N-Substituted Piperazines | hH₃R | Functional Assays | Weak antagonists | [9] |

Note: Specific activity data for H₃ antagonists directly derived from 1-cyclopentylpiperazine is limited in the provided search results. The data presented is for structurally related piperazine derivatives to illustrate the potential potency.

Selective Estrogen Receptor Modulators (SERMs)

SERMs are compounds that exhibit tissue-selective estrogenic or antiestrogenic effects. They are used in the treatment of hormone-receptor-positive breast cancer, osteoporosis, and menopausal symptoms. The 1-cyclopentylpiperazine scaffold can be incorporated into SERM structures to modulate their interaction with the estrogen receptor.

Caption: Simplified genomic estrogen receptor signaling.

The synthesis of SERMs often involves multi-step sequences where the 1-cyclopentylpiperazine moiety is introduced via nucleophilic substitution or reductive amination reactions.

Table 4: Biological Activity of Representative 1-Cyclopentylpiperazine Analogs as Anticancer Agents

| Compound | Cell Line | Assay | Activity (IC₅₀, µM) | Reference(s) |

| Compound 19 | Huh7 (Liver Cancer) | SRB colorimetric assay | < 5 | [10] |

| Compound 15 | MCF7 (Breast Cancer) | SRB colorimetric assay | 7.8 | [10] |

| Compound 17 | HCT116 (Colon Cancer) | SRB colorimetric assay | 6.5 | [10] |

| Compound 49 | Huh7 (Liver Cancer) | SRB colorimetric assay | 8.2 | [10] |

| Compound 56 | MCF7 (Breast Cancer) | SRB colorimetric assay | 6.1 | [10] |

Note: The compounds listed are purine (B94841) nucleobase analogs containing a 9-cyclopentyl moiety and a substituted piperazine at the 6-position, demonstrating the utility of the cyclopentylpiperazine concept in anticancer drug design.

Analytical Methods

The purity and identity of 1-cyclopentylpiperazine and its derivatives are typically confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for assessing the purity of 1-cyclopentylpiperazine and identifying related impurities.

-

High-Performance Liquid Chromatography (HPLC): HPLC methods, often coupled with UV or MS detection, are used for the quantitative analysis of 1-cyclopentylpiperazine and its derivatives in various matrices.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of 1-cyclopentylpiperazine and its reaction products.[5][6]

Conclusion

1-Cyclopentylpiperazine is a highly valuable and versatile heterocyclic building block in modern drug discovery. Its straightforward synthesis and favorable physicochemical properties make it an attractive starting material for the creation of complex molecules with diverse pharmacological activities. The successful incorporation of this scaffold into potent H₃ receptor antagonists and promising anticancer agents underscores its significance. This technical guide provides a foundational resource for researchers aiming to leverage the unique attributes of 1-cyclopentylpiperazine in the rational design and development of next-generation therapeutics. Further exploration of structure-activity relationships of its derivatives is warranted to unlock the full potential of this important chemical entity.

References

- 1. Piperazine derivatives for therapeutic use: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(Cyclopentylmethyl)piperazine [myskinrecipes.com]

- 3. 1-Cyclopentylpiperazine | C9H18N2 | CID 806421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. JPS61158973A - Production of 1-cyclopentylpiperazine - Google Patents [patents.google.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Histamine H3 Receptor Ligands in the Group of (Homo)piperazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Substituted piperazine derivatives as potential multitarget agents acting on histamine H3 receptor and cancer resistance proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scienceasia.org [scienceasia.org]

- 12. jocpr.com [jocpr.com]

The Rise of Cyclopentylpiperazine Derivatives: A Technical Guide to Their Discovery and Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, valued for its versatile physicochemical properties and its presence in a multitude of approved therapeutic agents.[1][2] The introduction of a cyclopentyl moiety to this privileged structure has given rise to a class of compounds—cyclopentylpiperazine derivatives—with significant potential across various therapeutic areas. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological significance of these derivatives. It details key experimental protocols, presents quantitative pharmacological data, and visualizes critical signaling pathways and synthetic workflows to offer a comprehensive resource for researchers and drug development professionals.

Discovery and Therapeutic Significance

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, provides a versatile scaffold that can be readily modified to fine-tune pharmacological activity.[3][4] The incorporation of a cyclopentyl group, a five-membered cycloalkane, can enhance lipophilicity, improve metabolic stability, and provide a specific conformational constraint that can lead to higher binding affinity and selectivity for biological targets.[5]

Cyclopentylpiperazine derivatives have emerged as crucial intermediates and active pharmaceutical ingredients (APIs) in modern drug discovery.[3] Their significance spans multiple therapeutic domains:

-

Oncology: A prominent example is Ipatasertib , a pan-AKT inhibitor investigated for the treatment of various cancers.[3] Ipatasertib contains a complex cyclopentylpiperazine-derived moiety that is crucial for its inhibitory activity against the PI3K/AKT signaling pathway, which is often dysregulated in cancer.[3][4][6]

-

Immunology and Inflammation: Cyclopentylpiperazine derivatives have been explored as potent and selective agonists for the Cannabinoid Receptor 2 (CB2).[6] The CB2 receptor is primarily expressed in immune cells, making it a promising target for modulating inflammatory responses without the psychoactive effects associated with CB1 receptor activation.[6]

-

Infectious Diseases: 4-Cyclopentylpiperazin-1-amine is a key intermediate in the synthesis of Rifapentin , a vital antibiotic used in the treatment of tuberculosis.[3]

-

Central Nervous System (CNS) Disorders: The piperazine scaffold is a common feature in drugs targeting CNS disorders, and the addition of a cyclopentyl group can modulate receptor binding affinity and selectivity for targets such as serotonin (B10506) and dopamine (B1211576) receptors.[1][7]

Synthesis of Cyclopentylpiperazine Derivatives

The synthesis of cyclopentylpiperazine derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the scale of the synthesis.

Reductive Amination

A widely employed method for the synthesis of N-substituted piperazines is reductive amination.[8] This typically involves the reaction of piperazine with cyclopentanone (B42830) in the presence of a reducing agent. A common industrial method involves the catalytic hydrogen reduction of piperazine and cyclopentanone.[9]

Experimental Protocol: Synthesis of 1-Cyclopentylpiperazine via Catalytic Hydrogen Reduction [9]

-

Reaction Setup: To a suitable autoclave, add piperazine (1.0 molar equivalent) and cyclopentanone (1.0-1.5 molar equivalents). A solvent such as toluene (B28343) may be used, or the reaction can be run neat.

-

Catalyst Addition: Add a hydrogenation catalyst, such as Raney-nickel (2-50 wt%) or Palladium on carbon (0.1-20 wt%), based on the weight of piperazine.

-

Hydrogenation: Seal the autoclave and introduce hydrogen gas to a pressure of 5-50 atm.

-

Reaction Conditions: Heat the reaction mixture to 50-130 °C and stir for 30 minutes to 6 hours, or until hydrogen consumption ceases.

-

Work-up and Purification: After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst. The resulting filtrate is then purified by distillation under reduced pressure to yield 1-cyclopentylpiperazine.

Synthesis of Complex Derivatives

More complex cyclopentylpiperazine derivatives, such as those used in the synthesis of Ipatasertib, require multi-step synthetic sequences. For instance, the synthesis of (R)-4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine is a key step in the production of this AKT inhibitor.[10]

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine (B1248293) Derivative Containing a Cyclopentylpiperazine Moiety [8]

This protocol describes the final step in the synthesis of a potent PI3Kδ inhibitor.

-

Reactant Preparation: In a reaction vessel, dissolve the aldehyde precursor (1.0 equivalent) in dichloromethane (B109758) (DCM).

-

Amine Addition: Add 1-cyclopentylpiperazine (1.2 equivalents) to the solution.

-

Reductive Amination: Add sodium triacetoxyborohydride (B8407120) (1.5 equivalents) to the reaction mixture and stir at room temperature.

-

Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash chromatography (e.g., 0–15% MeOH gradient in ethyl acetate) to yield the final product.

Quantitative Pharmacological Data

The pharmacological activity of cyclopentylpiperazine derivatives is highly dependent on their specific structure and the biological target. The following tables summarize key quantitative data for representative compounds.

Table 1: In Vitro Activity of Cyclopentylpiperazine-Containing PI3Kδ Inhibitors [8]

| Compound ID | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) |

| 40 | 2.8 | >10000 | 145 | 14 |

Data from reference[8]. Compound 40 is a pyrazolo[1,5-a]pyrimidine derivative with a cyclopentylpiperazine moiety.

Table 2: Binding Affinity of Cannabinoid Receptor Ligands

| Compound | Receptor | Ki (nM) |

| CP 55,940 | CB1 | 0.94 |

| CB2 | 0.68 | |

| JWH-015 | CB1 | 383 |

| CB2 | 13.8 |

This table provides context for CB2 receptor binding affinities. While not exclusively cyclopentylpiperazine derivatives, it showcases the range of affinities observed for CB2 ligands.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by cyclopentylpiperazine derivatives is crucial for elucidating their therapeutic effects.

PI3K/AKT Signaling Pathway Inhibition by Ipatasertib

Ipatasertib, containing a cyclopentylpiperazine derivative, is a potent inhibitor of AKT, a key node in the PI3K/AKT signaling pathway.[4][6] This pathway is critical for regulating cell growth, proliferation, survival, and metabolism.[6] Its hyperactivation is a common feature in many cancers.[6] Ipatasertib binds to the ATP-binding pocket of AKT, preventing its phosphorylation and activation, thereby inhibiting downstream signaling and reducing cancer cell proliferation.[6]

Caption: PI3K/AKT signaling pathway and the inhibitory action of Ipatasertib.

Experimental and Synthetic Workflows

The development of novel cyclopentylpiperazine derivatives follows a structured workflow from synthesis to biological evaluation.

General Workflow for Synthesis and Screening

The process begins with the rational design and synthesis of a library of cyclopentylpiperazine analogues. These compounds are then subjected to a series of in vitro and in vivo assays to determine their pharmacological properties.

Caption: General workflow for the synthesis and screening of cyclopentylpiperazine derivatives.

Conclusion

Cyclopentylpiperazine derivatives represent a valuable and versatile class of compounds in medicinal chemistry. Their favorable physicochemical properties and their ability to interact with a range of biological targets have led to their incorporation into promising drug candidates for cancer, inflammatory diseases, and infectious diseases. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries for screening. Future research in this area will likely focus on exploring new therapeutic applications, optimizing pharmacokinetic and pharmacodynamic profiles, and further elucidating the structure-activity relationships that govern their biological effects. This technical guide serves as a foundational resource to aid researchers in these ongoing and future endeavors.

References

- 1. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Species-specific in vitro pharmacological effects of the cannabinoid receptor 2 (CB2) selective ligand AM1241 and its resolved enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of 1-Cyclopentylpiperazine Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary toxicological overview of 1-Cyclopentylpiperazine (CPP), a piperazine (B1678402) derivative with potential applications in pharmaceutical and chemical synthesis. Due to the limited publicly available toxicity data for 1-Cyclopentylpiperazine, this document extrapolates potential hazards based on the known toxicological profiles of other piperazine derivatives. This guide summarizes the available safety information for CPP, outlines detailed experimental protocols for a comprehensive in vitro toxicity assessment, and visualizes potential toxicity pathways and experimental workflows. The objective is to equip researchers with the necessary information to conduct a thorough preliminary investigation into the safety profile of 1-Cyclopentylpiperazine.

Introduction to 1-Cyclopentylpiperazine

1-Cyclopentylpiperazine (CAS No. 21043-40-3) is a chemical entity featuring a cyclopentyl group attached to a piperazine ring. Piperazine and its derivatives are prevalent scaffolds in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including antipsychotic, antidepressant, and antihistaminic agents. Given its structural motifs, 1-Cyclopentylpiperazine is a valuable building block in the synthesis of novel pharmaceutical compounds. However, a comprehensive understanding of its toxicological profile is essential for its safe handling and development.

Known Toxicological Data for 1-Cyclopentylpiperazine

Table 1: Summary of Hazard Classifications for 1-Cyclopentylpiperazine

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | Category 4: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[1] |

Note: Data is aggregated from publicly available Safety Data Sheets and may vary between suppliers.

Inferred Toxicological Profile from Piperazine Derivatives

The broader class of piperazine derivatives has been studied more extensively, revealing common toxicological themes that may be applicable to 1-Cyclopentylpiperazine. These include neurotoxicity, cardiotoxicity, and specific metabolic pathways.

Neurotoxicity

Many piperazine derivatives exhibit stimulant properties by modulating dopaminergic, noradrenergic, and serotoninergic neurotransmitter systems.[2] The proposed mechanisms of neurotoxicity often involve the induction of oxidative stress and mitochondrial dysfunction, leading to apoptosis in neuronal cells.[2][3]

Cardiotoxicity

Certain piperazine derivatives have demonstrated cardiotoxic effects in vitro. The underlying mechanism is believed to be the disruption of calcium (Ca2+) homeostasis, leading to a depletion of intracellular ATP and a decrease in mitochondrial membrane potential, ultimately triggering apoptosis in cardiomyocytes.[4][5][6]

Metabolism

Piperazine derivatives are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. Key enzymes involved in the metabolism of various piperazine derivatives include CYP2D6, CYP1A2, and CYP3A4.[7][8] Genetic polymorphisms in these enzymes could potentially lead to inter-individual differences in the toxicokinetics of 1-Cyclopentylpiperazine.

Table 2: In Vitro Cytotoxicity of Selected Piperazine Derivatives in H9c2 Cardiomyoblast Cells

| Compound | EC50 (µM) |

| N-benzylpiperazine (BZP) | 343.9 |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 59.6 |

| 1-(4-methoxyphenyl)piperazine (MeOPP) | 570.1 |

| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | 702.5 |

Source: Adapted from "Piperazine designer drugs induce toxicity in cardiomyoblast h9c2 cells through mitochondrial impairment".[4][5]

Proposed Experimental Protocols for In Vitro Toxicity Assessment

A tiered approach to in vitro toxicity testing is recommended to build a preliminary toxicological profile for 1-Cyclopentylpiperazine.

Experimental Workflow

Caption: Proposed experimental workflow for the in vitro toxicity assessment of 1-Cyclopentylpiperazine.

Detailed Methodologies

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y, H9c2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with a range of concentrations of 1-Cyclopentylpiperazine for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

-

-

Neutral Red (NR) Uptake Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

NR Incubation: Remove the treatment medium and incubate the cells with a medium containing 50 µg/mL Neutral Red for 3 hours.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Dye Extraction: Add 150 µL of a destain solution (50% ethanol, 49% water, 1% acetic acid) to each well and shake for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

-

-

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

-

Cell Seeding and Treatment: Plate cells in a black, clear-bottom 96-well plate and treat with 1-Cyclopentylpiperazine for a predetermined time.

-

Probe Loading: Wash the cells and incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).

-

-

Mitochondrial Membrane Potential (MMP) Assay (JC-1 Assay)

-

Cell Seeding and Treatment: Treat cells with 1-Cyclopentylpiperazine.

-

JC-1 Staining: Incubate the cells with 2 µM JC-1 dye for 15-30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence of JC-1 aggregates (red, excitation ~560 nm, emission ~595 nm) and monomers (green, excitation ~485 nm, emission ~530 nm).

-

Data Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

-

ATP Content Assay (Bioluminescence)

-

Cell Seeding and Treatment: Treat cells in an opaque 96-well plate.

-

Lysis and ATP Release: Add an ATP-releasing reagent to the wells.

-

Luciferase Reaction: Add a luciferin/luciferase solution.

-

Luminescence Measurement: Measure the luminescence signal, which is proportional to the ATP concentration.

-

-

Caspase-3 Activity Assay

-

Cell Lysis: Treat cells and then lyse them to release cellular contents.

-

Substrate Addition: Add a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA).

-

Signal Measurement: Measure the absorbance or fluorescence, which is proportional to caspase-3 activity.

-

-

Bax/Bcl-2 Ratio Analysis (Western Blot)

-

Protein Extraction: Extract total protein from treated and untreated cells.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin), followed by HRP-conjugated secondary antibodies.

-

Detection and Densitometry: Detect the protein bands using an ECL substrate and quantify the band intensities to determine the Bax/Bcl-2 ratio.

-

Potential Signaling Pathways in 1-Cyclopentylpiperazine Toxicity

Based on the toxicology of related piperazine derivatives, the following signaling pathways are proposed as potential mediators of 1-Cyclopentylpiperazine-induced toxicity.

Caption: Postulated signaling pathway for 1-Cyclopentylpiperazine-induced neurotoxicity.

Caption: Postulated signaling pathway for 1-Cyclopentylpiperazine-induced cardiotoxicity.

Conclusion

While specific toxicological data for 1-Cyclopentylpiperazine is scarce, the available information on related piperazine derivatives suggests potential for neurotoxicity and cardiotoxicity, likely mediated by oxidative stress and mitochondrial dysfunction. The experimental protocols and workflows detailed in this guide provide a robust framework for a preliminary in vitro toxicological assessment. A thorough investigation of these potential liabilities is crucial for the safe development and application of 1-Cyclopentylpiperazine in any field. Further in vivo studies would be necessary to fully characterize its toxicological profile.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. GSH-Glo™ Glutathione Assay Protocol [worldwide.promega.com]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide on the Solubility and Stability of 1-Cyclopentylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and methodologies concerning the solubility and stability of 1-Cyclopentylpiperazine. Given the compound's role as a key intermediate in pharmaceutical synthesis, understanding its physicochemical properties is crucial for formulation development, analytical method development, and ensuring drug product quality and safety.

Introduction to 1-Cyclopentylpiperazine

1-Cyclopentylpiperazine is a heterocyclic organic compound featuring a cyclopentyl group attached to a piperazine (B1678402) ring. It serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs). Its physical state is typically a white crystalline solid.[1] The piperazine moiety, a weak base, largely dictates the solubility and stability characteristics of the molecule.

Solubility Profile

The solubility of 1-Cyclopentylpiperazine is a critical parameter for its application in both aqueous and organic media during synthesis and formulation.

Qualitative Solubility

General solubility information indicates that 1-Cyclopentylpiperazine has limited solubility in water and is more soluble in a range of organic solvents.

| Solvent/Solvent Class | Solubility Description |

| Water | Slightly soluble[1] |

| Ethers | Soluble[1] |

| Alcohols (e.g., Methanol, Ethanol) | Soluble[1] |

| Ketones | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] |

| Pyridine | Soluble[2] |

| Acetone | Soluble[2] |

Predicted Quantitative Aqueous Solubility

| Prediction Method | Log S | Predicted Solubility | Solubility Class |

| ESOL | -1.28 | 8.01 mg/mL | Soluble |

| Ali | -0.79 | 25.3 mg/mL | Very Soluble |

| SILICOS-IT | -1.52 | 4.67 mg/mL | Soluble |

Table data sourced from Ambeed.com. These values are predicted and should be confirmed by experimental analysis.

Stability Profile

The chemical stability of 1-Cyclopentylpiperazine is paramount for ensuring the purity of APIs and the safety and efficacy of the final drug product. The primary stability concerns for piperazine-containing compounds are related to their basicity and susceptibility to oxidation and nitrosation.

Key Stability Concerns

-

pH-Dependent Degradation : As a weak base, the stability of 1-Cyclopentylpiperazine in aqueous solutions can be highly dependent on pH. Optimizing and controlling the pH is crucial for liquid formulations.

-

Oxidation : Piperazine derivatives can be susceptible to oxidation. This can be mitigated by storing the compound under an inert atmosphere and protecting it from light.

-

Nitrosamine Formation : A significant stability concern for any secondary amine, including 1-Cyclopentylpiperazine, is the potential to react with nitrosating agents (e.g., nitrites) to form N-nitrosamine impurities. These impurities are often potent genotoxic carcinogens and are strictly regulated. This reaction is typically favored under acidic conditions.

Storage Recommendations

To ensure stability, 1-Cyclopentylpiperazine should be stored in a cool, dark place, often at temperatures between 2-8°C, and under an inert gas atmosphere to protect it from air and moisture.

Experimental Protocols

Detailed experimental protocols for 1-Cyclopentylpiperazine are not widely published. However, standard pharmaceutical methodologies can be applied to determine its solubility and stability.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common technique for determining equilibrium solubility.

-

Preparation : Add an excess amount of 1-Cyclopentylpiperazine to a known volume of the solvent of interest (e.g., water, buffered solutions, organic solvents) in a sealed flask.

-

Equilibration : Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation : After equilibration, allow the suspension to settle. Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification : Analyze the concentration of 1-Cyclopentylpiperazine in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation : The solubility is reported as the concentration of the dissolved compound (e.g., in mg/mL or mol/L) at the specified temperature.

Stability Assessment: Forced Degradation Studies

Forced degradation (stress testing) is essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as outlined in ICH guidelines.[3]

-

Stress Conditions : Subject 1-Cyclopentylpiperazine (in solid state and in solution) to various stress conditions, including:

-

Acid Hydrolysis : e.g., 0.1 M HCl at elevated temperature.

-

Base Hydrolysis : e.g., 0.1 M NaOH at elevated temperature.

-

Oxidation : e.g., 3% H₂O₂ at room temperature.

-

Thermal Degradation : e.g., heating the solid compound at 60°C.

-

Photostability : Exposing the compound to light according to ICH Q1B guidelines.

-

-

Sample Analysis : At specified time points, withdraw samples and analyze them using a stability-indicating analytical method (typically HPLC with a photodiode array detector).

-

Evaluation : Compare the chromatograms of the stressed samples to that of an unstressed control. The goal is to achieve partial degradation (e.g., 5-20%) to ensure that the analytical method can separate the intact compound from its degradation products. This helps in establishing degradation pathways and developing a robust analytical method for routine stability testing.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for assessing the solubility and stability of a pharmaceutical intermediate like 1-Cyclopentylpiperazine.

Caption: General workflow for solubility and stability testing.

Potential Degradation Pathway

This diagram illustrates the potential for N-nitrosamine formation, a critical degradation pathway for secondary amines like 1-Cyclopentylpiperazine.

Caption: N-Nitrosamine impurity formation pathway.

References

1-Cyclopentylpiperazine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for 1-Cyclopentylpiperazine. The information is intended to support laboratory and research and development activities by providing clear, actionable guidance to minimize risks and ensure a safe working environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 1-Cyclopentylpiperazine is presented below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C9H18N2 | [1][2] |

| Molecular Weight | 154.25 g/mol | [1][2] |

| Appearance | White crystalline solid or white or colorless to light yellow powder to lump to clear liquid. | [3][4] |

| Melting Point | Approximately 25-98 °C | [3][4] |

| Boiling Point | 103-105 °C at 11 mmHg | [4] |

| Solubility | Soluble in some organic solvents like ethers, alcohols, and ketones. Slightly soluble in water. | [3] |

| Flash Point | 103-105 °C at 11 mmHg | |

| Storage Temperature | Ambient Temperature |

Hazard Identification and Classification

1-Cyclopentylpiperazine is classified as a hazardous substance. The following table summarizes its GHS hazard statements.

| Hazard Class | GHS Hazard Statement | Source |

| Skin Corrosion/Irritation | H315: Causes skin irritation. | [1][2] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | [1][2] |